molecular formula C16H13FN4O2 B2818654 N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1258778-68-5

N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2818654
CAS No.: 1258778-68-5
M. Wt: 312.304
InChI Key: SYIGCIQISGUBMO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyanocyclobutyl group, a fluorophenyl group, and a dihydropyridazine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

  • Formation of the Cyanocyclobutyl Intermediate: : The initial step often involves the preparation of the cyanocyclobutyl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as a nitrile or an amine, under specific conditions like the presence of a base or a catalyst.

  • Introduction of the Fluorophenyl Group: : The next step involves the introduction of the fluorophenyl group. This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the fluorophenyl group is attached to the intermediate.

  • Formation of the Dihydropyridazine Core: : The final step involves the formation of the dihydropyridazine core. This can be achieved through a condensation reaction between the intermediate and a suitable hydrazine derivative, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydropyridazine core, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can occur at the carbonyl group, converting it into an alcohol or other reduced forms.

  • Substitution: : The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

  • Biological Research: : The compound is used in biological assays to study its effects on cellular processes and pathways.

  • Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-(1-cyanocyclobutyl)-1-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c17-11-2-4-12(5-3-11)21-14(22)7-6-13(20-21)15(23)19-16(10-18)8-1-9-16/h2-7H,1,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIGCIQISGUBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=NN(C(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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